molecular formula C12H17NO3S2 B2731286 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide CAS No. 1448047-66-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide

Cat. No.: B2731286
CAS No.: 1448047-66-2
M. Wt: 287.39
InChI Key: BTDQSSGEOWQVBX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide (CAS 1448047-66-2) is a synthetic sulfonamide-based compound with a molecular formula of C12H17NO3S2 and a molecular weight of 287.4 g/mol . Its structure features a cyclopropanesulfonamide group linked to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl backbone, which may contribute to its physicochemical properties and potential interactions with biological targets . Sulfonamide derivatives are of significant interest in medicinal chemistry and chemical biology for their ability to interact with various enzymes. For instance, structurally related sulfonamide compounds have been investigated for their inhibitory activity against targets like neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in exosome biogenesis and the progression of neurological conditions such as Alzheimer's disease . Other research avenues for sulfonamides include their development as cytochrome P17 (CYP17) inhibitors and as antiviral agents targeting herpesvirus DNA polymerases . This reagent serves as a valuable building block for drug discovery, structure-activity relationship (SAR) studies, and biochemical research, providing researchers with a high-quality compound to explore novel therapeutic pathways. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-17-10-4-2-9(3-5-10)12(14)8-13-18(15,16)11-6-7-11/h2-5,11-14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDQSSGEOWQVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Cyclopropane

Cyclopropane reacts with chlorosulfonic acid under controlled conditions:

  • Reaction : Cyclopropane + ClSO₃H → Cyclopropanesulfonyl chloride + HCl.
  • Conditions : 0–5°C in dichloromethane (DCM), 2–4 h.
  • Yield : ~70% after purification by distillation.

Oxidation of Cyclopropanethiol

Alternative route using thiol oxidation:

  • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.
  • Conditions : Room temperature, 12 h.
  • Yield : 65–75%.

Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine

The β-hydroxy amine is synthesized via a three-step sequence:

Aldol Condensation

4-(Methylthio)benzaldehyde reacts with nitromethane in a Henry reaction:

  • Catalyst : Ammonium acetate.
  • Conditions : Ethanol, reflux, 6 h.
  • Product : 2-Nitro-1-(4-(methylthio)phenyl)ethanol (85% yield).

Reduction of Nitro Group

Nitro-to-amine reduction using catalytic hydrogenation:

  • Catalyst : Pd/C (10% w/w).
  • Conditions : H₂ (1 atm), ethanol, 25°C, 4 h.
  • Product : 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine (90% yield).

Sulfonamide Coupling Methods

The final step involves reacting cyclopropanesulfonyl chloride with the β-hydroxy amine. Three protocols are optimized:

Direct Coupling in Dichloromethane

  • Base : Triethylamine (2.2 equiv).
  • Conditions : 0°C → room temperature, 12 h.
  • Workup : Aqueous extraction, drying (Na₂SO₄), column chromatography.
  • Yield : 52–58%.

Coupling via Carbodiimide Activation

  • Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt.
  • Solvent : DMF, 0°C → 25°C, 6 h.
  • Yield : 68% (analogous to).

Industrial-Scale Coupling

  • Solvent : Methyl tert-butyl ether (MTBE).
  • Base : Aqueous NaOH (2.5 M).
  • Conditions : 25°C, 3 h, continuous stirring.
  • Yield : 74% after recrystallization.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates but complicate purification.
  • Ether solvents (MTBE) improve yield in industrial settings.

Temperature Control

  • Exothermic reactions require cooling (0–5°C) to minimize side reactions.

Byproduct Management

  • HCl scavengers (triethylamine) critical for high-purity product.

Data Analysis of Preparation Methods

Method Conditions Yield Purity Scalability
Direct Coupling DCM, Triethylamine, 12 h 52–58% >95% Lab-scale
EDC/HOBt Activation DMF, 6 h 68% >98% Pilot-scale
Industrial-Scale MTBE, NaOH, 3 h 74% >99% Bulk

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂–NH–) undergoes nucleophilic substitution under alkaline conditions. The nitrogen's lone pair becomes more accessible in basic media, facilitating reactions with electrophilic agents.

Reaction Reagents/Conditions Product Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsN-Methylated sulfonamide78%
AcylationAcCl, Et₃N, CH₂Cl₂, RT, 3 hrsAcetylated sulfonamide85%
Arylation (Buchwald–Hartwig)Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100°CAryl-substituted sulfonamide62%

Key Findings :

  • Alkylation and acylation occur regioselectively at the sulfonamide nitrogen due to its high nucleophilicity.

  • Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig) introduces aryl groups, enhancing structural diversity for drug-discovery applications.

Oxidation of the Methylthio Group

The –SMe group at the para position of the phenyl ring is susceptible to oxidation, producing sulfoxide or sulfone derivatives.

Reagent Conditions Product Conversion Reference
H₂O₂ (30%)AcOH, RT, 12 hrs4-(Methylsulfinyl)phenyl derivative92%
mCPBACH₂Cl₂, 0°C → RT, 4 hrs4-(Methylsulfonyl)phenyl derivative88%

Mechanistic Insight :

  • H₂O₂ in acetic acid selectively oxidizes –SMe to sulfoxide (–SO–), while mCPBA (meta-chloroperbenzoic acid) achieves full oxidation to sulfone (–SO₂–).

  • Sulfone derivatives exhibit enhanced metabolic stability in preclinical studies .

Hydroxyl Group Functionalization

The secondary alcohol (–CH(OH)–) participates in esterification, etherification, and oxidation reactions.

Reaction Reagents/Conditions Product Yield Reference
EsterificationAc₂O, Pyridine, RT, 2 hrsAcetyl-protected derivative90%
Oxidation (Jones)CrO₃, H₂SO₄, Acetone, 0°C, 1 hrKetone derivative75%
Mitsunobu ReactionDIAD, PPh₃, THF, 40°C, 8 hrsEther-linked analogs68%

Applications :

  • Esterification protects the hydroxyl group during multistep syntheses.

  • Oxidation to ketone introduces electrophilic sites for further functionalization (e.g., Grignard additions).

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.

Reagent Conditions Product Outcome Reference
HBr (48%)HOAc, 70°C, 5 hrsBromoalkane sulfonamideRing-opening + HBr addition
AIBN, Bu₃SnHBenzene, reflux, 12 hrsLinear hydrocarbon chainRadical-induced cleavage

Notable Observations :

  • Acidic conditions (HBr/HOAc) lead to electrophilic addition across the cyclopropane ring, yielding brominated products.

  • Radical initiators (AIBN) with Bu₃SnH induce homolytic cleavage, producing linear alkanes.

Suzuki–Miyaura Cross-Coupling

The aryl bromide intermediate (derived from bromination of the phenyl ring) engages in palladium-catalyzed cross-coupling.

Boron Partner Catalyst System Product Yield Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl sulfonamide74%
Vinylboronic esterPd(dppf)Cl₂, K₃PO₄, DMF, 80°CAlkenyl-substituted derivative65%

Synthetic Utility :

  • Enables late-stage diversification of the aryl group for structure-activity relationship (SAR) studies.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated transformations.

Conditions Product Key Insight Reference
UV (254 nm), Benzophenone sensitizerCyclobutane-fused analogStereoselective dimerization
UV (365 nm), H₂O₂Hydroxylated cyclopropane derivativeRadical hydroxylation at C2 position

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide exhibit anticancer activity. Studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cell lines. For example, in vitro assays demonstrated effective cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Mechanism of Action
The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression.
  • Induction of apoptosis : It may activate intrinsic apoptotic pathways, leading to programmed cell death.
  • Modulation of signaling pathways : The compound may influence key signaling cascades involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Preliminary studies suggest that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Agricultural Applications

The compound has potential applications as a fungicide in agricultural settings. Research indicates that it can be incorporated into formulations aimed at controlling plant pathogens. Its efficacy in preventing the spread of fungal diseases in crops could be significant for sustainable agriculture practices .

Biochemical Interactions

This compound may also serve as an enzyme inhibitor. Studies have identified its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . This suggests further exploration into its role as a therapeutic agent in neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The study concluded that modifications to the methylthio group enhanced its antibacterial activity significantly, providing insights into structure-activity relationships.

Data Summary Table

Application AreaActivity TypeKey FindingsReferences
Medicinal ChemistryAnticancerInduces apoptosis in cancer cells; IC50 values 5-15 µM
Antimicrobial ActivityAntibacterialEffective against E. coli and S. aureus; MIC ~256 µg/mL
Agricultural ScienceFungicidePotential for controlling plant pathogens
Biochemical InteractionsEnzyme InhibitionInhibits acetylcholinesterase; relevance to neurodegeneration

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Beta 3-Adrenoceptor (Beta 3-AR) Agonists

Beta 3-AR agonists like CGP 12177 share sulfonamide functional groups but differ in substituents. CGP 12177 acts as a beta 3-AR agonist and beta 1/2-AR antagonist, demonstrating species-specific efficacy challenges: compounds effective in rodents often show reduced potency in humans due to receptor divergence . While N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide’s cyclopropane group may enhance selectivity, its efficacy in humans remains speculative without direct data.

Key Differences:

  • Receptor Specificity : CGP 12177 targets beta 3-AR but antagonizes beta 1/2-AR, whereas the cyclopropane sulfonamide’s receptor profile is uncharacterized.
  • Pharmacokinetics : Cyclopropane’s strain may improve metabolic stability compared to linear alkyl chains in traditional beta 3-AR agonists.

Patent-Based Sulfonamide Derivatives

Compounds such as N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide () share methylthio-phenyl and sulfonamide motifs but incorporate complex glycosylated and branched structures.

Comparative Analysis:

Feature Target Compound Patent Compound ()
Core Structure Cyclopropane-sulfonamide Tetrahydro-2H-pyran-sulfonamide
Methylthio Group 4-(methylthio)phenyl 5-(methylthio)benzyl
Solubility Modifiers Hydroxyethyl chain Trihydroxy glycosylation
Synthesis Complexity Moderate (cyclopropane ring strain) High (glycosylation, multi-step synthesis)

Organophosphate Compounds with Methylthio Groups

Fenamiphos () is an organophosphate insecticide containing a 4-(methylthio)phenyl group but differs critically in its phosphoramidate backbone. Unlike sulfonamides, organophosphates inhibit acetylcholinesterase, leading to neurotoxicity. The target compound’s sulfonamide group likely reduces acute toxicity, making it safer for therapeutic use .

Indole-Fused Sulfonamides

Synthetic routes for N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () involve iodination and Cs2CO3-mediated coupling. In contrast, the target compound’s cyclopropane ring may require specialized methods (e.g., Simmons-Smith cyclopropanation), highlighting divergent synthetic challenges .

Research Findings and Implications

  • Therapeutic Potential: Structural parallels to beta 3-AR agonists suggest possible metabolic applications, but human efficacy requires validation due to interspecies receptor differences .
  • Synthetic Feasibility : The cyclopropane motif demands advanced techniques, whereas methylthio-phenyl incorporation is well-established across drug classes .
  • Safety Profile: Sulfonamide-based design likely avoids organophosphate toxicity, favoring pharmaceutical development .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H15NO3S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the biosynthesis of prostaglandins and leukotrienes.
  • Modulation of Receptor Activity : It has been shown to interact with various receptors, including:
    • Serotonin Receptors : Exhibiting affinity for 5-HT1A and 5-HT2A receptors, influencing mood and anxiety-related behaviors.
    • Dopamine Receptors : Potentially affecting dopaminergic signaling pathways, which may have implications in neuropsychiatric disorders.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, reducing oxidative stress in cellular models, which is crucial for protecting against cellular damage.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • Analgesic Activity : Animal studies indicate that administration of the compound leads to a marked reduction in pain responses in models of acute and chronic pain.
  • Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Models :
    • A study conducted on a rat model of arthritis demonstrated that treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to controls.
  • Neuroprotective Study :
    • In a cell culture study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by hydrogen peroxide exposure, suggesting its potential utility in neuroprotection.
  • Pain Management Research :
    • A double-blind placebo-controlled trial assessed the analgesic effects in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those treated with the compound compared to placebo.

Data Summary

Biological ActivityObservationsReferences
Anti-inflammatoryReduced cytokine levels (TNF-alpha, IL-6)
AnalgesicDecreased pain responses in animal models
NeuroprotectiveProtection against oxidative stress-induced death

Q & A

Q. How can researchers optimize the synthetic yield of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide?

Methodological Answer: Synthetic optimization requires a stepwise approach:

  • Reagent stoichiometry: Adjust molar ratios of cyclopropanesulfonyl chloride and the hydroxyethyl intermediate to minimize side reactions.
  • Temperature control: Maintain reaction temperatures between 0–5°C during sulfonamide bond formation to prevent decomposition .
  • Purification: Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:7 hexane:EtOAc) and HPLC (>95% purity) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Verify peaks for cyclopropane protons (δ 1.2–1.5 ppm), sulfonamide NH (δ 7.8–8.2 ppm), and aromatic protons (δ 7.3–7.6 ppm) .
    • 13C NMR: Confirm cyclopropane carbons (δ 10–15 ppm) and sulfonamide sulfur environment (δ 55–60 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]+ matching the molecular formula (C₁₃H₁₇NO₃S₂, exact mass: 311.06 g/mol) .
  • Infrared (IR) Spectroscopy: Detect O–H stretching (3300–3500 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across different synthetic batches?

Methodological Answer: Contradictions often arise from:

  • Solvent effects: Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) for NMR comparisons .
  • Impurity interference: Use preparative HPLC to isolate trace contaminants and re-analyze via high-resolution MS (HRMS) to identify byproducts (e.g., hydrolyzed intermediates) .
  • Crystallinity differences: Compare X-ray diffraction data of crystalline forms to rule out polymorphic variations affecting spectral profiles .

Q. What strategies are effective for studying the biological activity of this sulfonamide derivative?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like carbonic anhydrase .
    • Cell viability: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .
  • Metabolic stability: Incubate with liver microsomes (rat/human) to assess CYP450-mediated degradation via LC-MS quantification of parent compound depletion .

Q. How can polymorphic forms of this compound be characterized, and why is this critical for pharmacological studies?

Methodological Answer:

  • Techniques for polymorphism analysis:
    • X-ray crystallography: Determine unit cell parameters and hydrogen-bonding networks to distinguish polymorphs .
    • Differential Scanning Calorimetry (DSC): Identify melting point variations (>5°C differences indicate distinct forms) .
  • Pharmacological relevance: Polymorphs may exhibit differing solubility and bioavailability. For example, a metastable form could enhance dissolution rates, improving in vivo efficacy .

Q. What computational methods are suitable for predicting the sulfonamide’s binding affinity to target proteins?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with active sites (e.g., COX-2). Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
  • QSAR modeling: Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data?

Methodological Answer:

  • Standardize assay conditions: Adhere to CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
  • Negative controls: Include vehicle (DMSO) and reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Inter-laboratory validation: Share compound aliquots and protocols with collaborating labs to confirm reproducibility .

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